N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)nicotinamide
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Overview
Description
N-(4-{[1,1’-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)PYRIDINE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a biphenyl group, a thiazole ring, and a pyridine carboxamide moiety, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[1,1’-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)PYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Biphenyl Group: This can be achieved through a Suzuki coupling reaction, where a halogenated benzene reacts with a boronic acid derivative in the presence of a palladium catalyst.
Thiazole Ring Formation: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling with Pyridine Carboxamide: The final step involves coupling the biphenyl-thiazole intermediate with pyridine-3-carboxylic acid or its derivatives under amide bond-forming conditions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[1,1’-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)PYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.
Substitution: The biphenyl and thiazole rings can undergo electrophilic and nucleophilic substitution reactions, respectively, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-{[1,1’-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)PYRIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(4-{[1,1’-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s biphenyl and thiazole rings can facilitate strong binding interactions with proteins, enhancing its efficacy as a bioactive molecule.
Comparison with Similar Compounds
Similar Compounds
Boscalid: A fungicide with a similar biphenyl-pyridine structure, known for inhibiting succinate dehydrogenase.
Isonicotinamide: A simpler pyridine carboxamide used in material synthesis.
Uniqueness
N-(4-{[1,1’-BIPHENYL]-4-YL}-1,3-THIAZOL-2-YL)PYRIDINE-3-CARBOXAMIDE stands out due to its combination of a biphenyl group, thiazole ring, and pyridine carboxamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for diverse applications in research and industry.
Properties
Molecular Formula |
C21H15N3OS |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C21H15N3OS/c25-20(18-7-4-12-22-13-18)24-21-23-19(14-26-21)17-10-8-16(9-11-17)15-5-2-1-3-6-15/h1-14H,(H,23,24,25) |
InChI Key |
NFVPIYJAAIJMHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CN=CC=C4 |
Origin of Product |
United States |
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